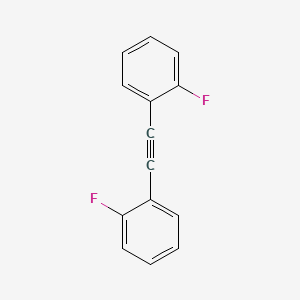
1,2-Bis(2-fluorophenyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-fluorophenyl)acetylene is an organic compound with the molecular formula C14H8F2 It is characterized by the presence of two fluorophenyl groups attached to an acetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-fluorophenyl)acetylene can be synthesized through several methods. One common approach involves the coupling of 2-fluorophenylacetylene with a suitable halogenated precursor under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-fluorophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-fluorophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-fluorophenyl)acetylene involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-fluorophenyl)acetylene
- 1,2-Bis(2-chlorophenyl)acetylene
- 1,2-Bis(2-bromophenyl)acetylene
Uniqueness
1,2-Bis(2-fluorophenyl)acetylene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C14H8F2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-fluoro-2-[2-(2-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
Clave InChI |
VXQCKXIRIIUUKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
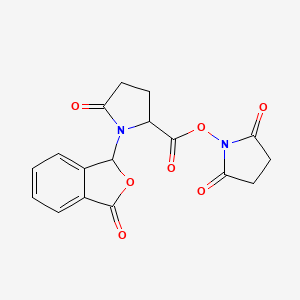


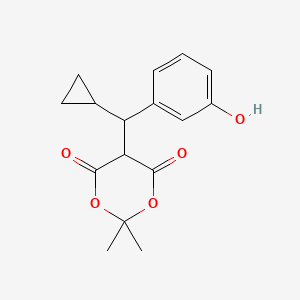
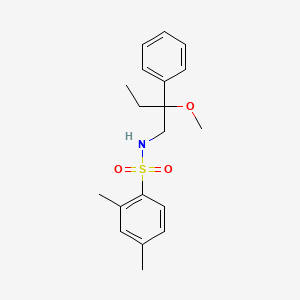
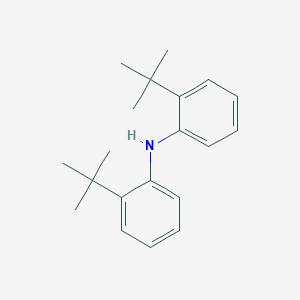
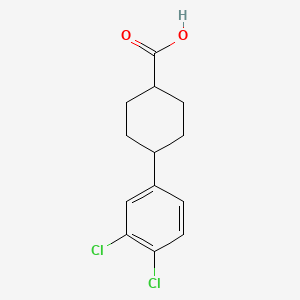
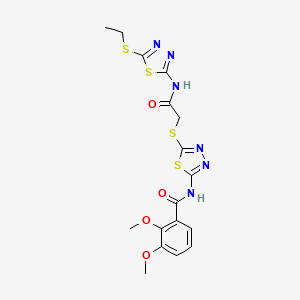
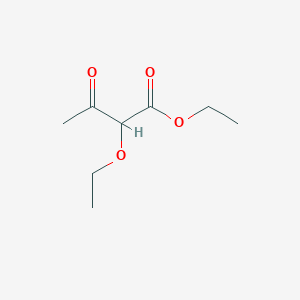

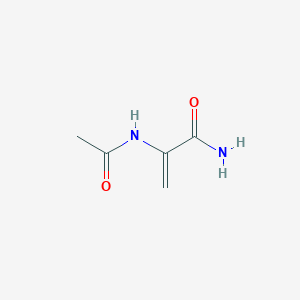
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
